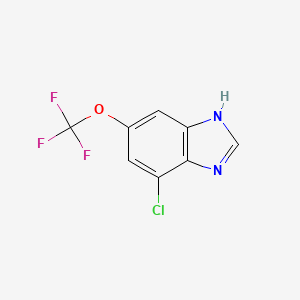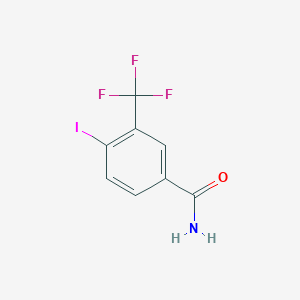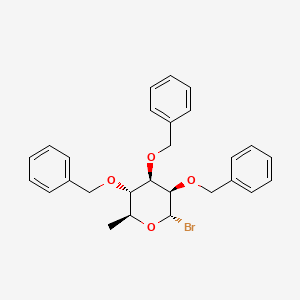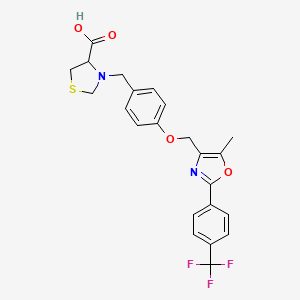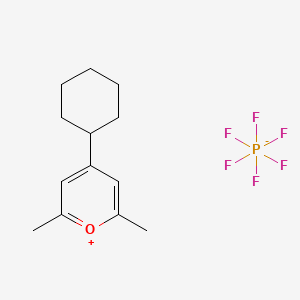
2-BUten-1-ylbis(1,1-dimethylethyl)phosphine tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BUten-1-ylbis(1,1-dimethylethyl)phosphine tetrafluoroborate is a chemical compound with the molecular formula C12H26BF4P and a molecular weight of 288.11 g/mol . It is classified as an alkyl-phosphine ligand and is primarily used in research settings . This compound is known for its role in various catalytic processes, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BUten-1-ylbis(1,1-dimethylethyl)phosphine tetrafluoroborate typically involves the reaction of 2-buten-1-yl chloride with bis(1,1-dimethylethyl)phosphine in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous solvents such as dichloromethane or toluene
Base: Triethylamine or sodium hydride
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
2-BUten-1-ylbis(1,1-dimethylethyl)phosphine tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phosphine ligand is replaced by other nucleophiles.
Oxidation Reactions: The phosphine group can be oxidized to form phosphine oxides.
Coordination Reactions: The compound can coordinate with transition metals to form complexes used in catalytic processes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Nucleophiles: Halides, alkoxides
Catalysts: Palladium, platinum, and other transition metals
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes, which are valuable intermediates in organic synthesis and catalysis .
Scientific Research Applications
2-BUten-1-ylbis(1,1-dimethylethyl)phosphine tetrafluoroborate has several scientific research applications:
Chemistry: Used as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira couplings).
Biology: Investigated for its potential role in biochemical assays and as a probe for studying phosphine interactions with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 2-BUten-1-ylbis(1,1-dimethylethyl)phosphine tetrafluoroborate involves its ability to act as a ligand, coordinating with metal centers to form active catalytic species. The phosphine ligand donates electron density to the metal, stabilizing the metal center and facilitating various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and nickel, which are commonly used in catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butylneopentylphosphine: Similar in structure but with a different alkyl group, used in similar catalytic applications.
Tri-tert-butylphosphine: Another phosphine ligand with three tert-butyl groups, known for its steric bulk and electron-donating properties.
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II): A palladium complex with similar phosphine ligands, used in cross-coupling reactions.
Uniqueness
2-BUten-1-ylbis(1,1-dimethylethyl)phosphine tetrafluoroborate is unique due to its specific combination of the 2-buten-1-yl group and the bis(1,1-dimethylethyl)phosphine ligand. This combination provides a balance of steric and electronic properties, making it particularly effective in certain catalytic processes where other ligands may not perform as well.
Properties
Molecular Formula |
C12H26BF4P |
|---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
[(E)-but-2-enyl]-ditert-butylphosphane;hydron;tetrafluoroborate |
InChI |
InChI=1S/C12H25P.BF4/c1-8-9-10-13(11(2,3)4)12(5,6)7;2-1(3,4)5/h8-9H,10H2,1-7H3;/q;-1/p+1/b9-8+; |
InChI Key |
PKGSKBXNPWWZEC-HRNDJLQDSA-O |
Isomeric SMILES |
[H+].[B-](F)(F)(F)F.C/C=C/CP(C(C)(C)C)C(C)(C)C |
Canonical SMILES |
[H+].[B-](F)(F)(F)F.CC=CCP(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


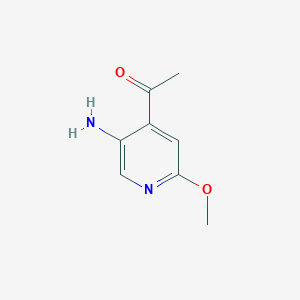

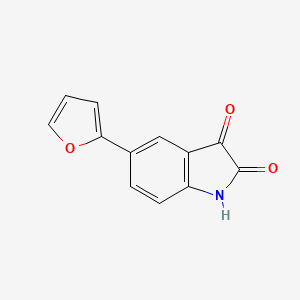
![[2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide](/img/structure/B15202997.png)
![3-Chloro-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyridazine](/img/structure/B15203004.png)


![(3AS,8bR)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole](/img/structure/B15203023.png)
